n1,n1,2,2-Tetramethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine
Description
N1,N1,2,2-Tetramethyl-N3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine is a synthetic organic compound featuring a thieno[2,3-d]pyrimidine scaffold fused to a propane-1,3-diamine backbone with tetramethyl substitutions at the N1 and C2 positions. The thienopyrimidine moiety contributes to its π-electron-deficient character, which is critical for interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C13H20N4S |
|---|---|
Molecular Weight |
264.39 g/mol |
IUPAC Name |
N,N,2,2-tetramethyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine |
InChI |
InChI=1S/C13H20N4S/c1-13(2,8-17(3)4)7-14-11-10-5-6-18-12(10)16-9-15-11/h5-6,9H,7-8H2,1-4H3,(H,14,15,16) |
InChI Key |
CTVTZFFZSCJYGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=C2C=CSC2=NC=N1)CN(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A comparative analysis with structurally analogous compounds reveals key differences in substituent patterns, stereoelectronic properties, and biological activity. Below, the compound is compared to three classes of related molecules:
Quinoline-Based Diamines (e.g., Ro 47-9396)
Ro 47-9396 (N2-(7-chloroquinolin-4-yl)-N1,N1-dimethylpropane-1,2-diamine) shares a diamine backbone but differs in:
- Heterocyclic core: Quinoline (Ro 47-9396) vs. thienopyrimidine (target compound). The quinoline ring in Ro 47-9396 provides a planar aromatic system with chlorine substitution enhancing lipophilicity and antimalarial activity .
- Substituents : Ro 47-9396 has dimethyl groups on propane-1,2-diamine, whereas the target compound features tetramethyl groups on propane-1,3-diamine. The longer 1,3-diamine chain may increase conformational flexibility.
- Biological activity: Ro 47-9396 exhibits potent antimalarial activity due to chloroquinoline’s heme-binding capacity , while thienopyrimidines are often explored as kinase inhibitors .
Pyrimidine-Triazole Conjugates (e.g., Triazolopyridines)
Triazolopyridines, such as 1-[1,2,3]triazolo[1,5-a]pyridin-7-yl-4-(2H-[1,2,3]triazol-4-yl)-1,3-butadiene , differ in:
- Core structure: Triazolopyridine vs. thienopyrimidine. The former has a fused triazole ring, enabling diverse π-π stacking interactions.
- Stereochemistry: Triazolopyridines exhibit distinct 1E,3E or 1Z,3Z configurations depending on synthesis conditions , whereas the tetramethyl groups in the target compound likely enforce a rigid, non-planar conformation.
- Applications: Triazolopyridines are studied for photophysical properties, while thienopyrimidine-diamine hybrids are prioritized in medicinal chemistry .
Metabolites of Diamine Antimalarials (e.g., Ro 47-0543 Metabolites)
Metabolites such as N1-(7-chloroquinolin-4-yl)-propane-1,3-diamine (bisdesethyl Ro 47-0543) highlight:
- Metabolic stability : The tetramethyl groups in the target compound may reduce susceptibility to oxidative N-dealkylation, a common metabolic pathway for diethyl or dimethyl analogs .
- Solubility: Increased hydrophobicity from tetramethyl groups could lower aqueous solubility compared to mono-desethyl metabolites .
Structural and Functional Data Table
Q & A
Basic: What synthetic methodologies are recommended for preparing n1,n1,2,2-Tetramethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:
- Thienopyrimidine core formation : Reacting thiourea derivatives with α,β-unsaturated ketones under acidic conditions to generate the thieno[2,3-d]pyrimidin-4-yl scaffold .
- Propane-1,3-diamine functionalization : Introducing tetramethyl groups via alkylation using methyl iodide in the presence of a base (e.g., K₂CO₃) at controlled temperatures (60–80°C) .
- Coupling reactions : Linking the thienopyrimidine core to the diamine moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions .
Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final product purity (>95%) using HPLC .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying substitution patterns and stereochemistry. For example, the thienopyrimidine proton signals typically appear at δ 7.8–8.2 ppm, while tetramethyl groups resonate at δ 2.1–2.4 ppm .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Ensures molecular weight confirmation and detects impurities. Electrospray ionization (ESI) in positive mode is preferred for amine-containing derivatives .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for crystalline intermediates .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Structural analogs : Synthesize derivatives with variations in the tetramethyl-diamine chain or thienopyrimidine substituents (e.g., replacing methyl groups with ethyl or aryl moieties) to assess impact on bioactivity .
- Computational docking : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases or receptors linked to therapeutic pathways) .
- In vitro assays : Pair synthetic analogs with enzymatic inhibition assays (e.g., IC₅₀ determination) to correlate structural modifications with activity changes .
Advanced: What strategies address stability issues in aqueous or biological matrices?
Answer:
- Accelerated stability testing : Expose the compound to pH 3–9 buffers at 40°C for 14 days, monitoring degradation via LC-MS. Common degradation products include hydrolyzed thienopyrimidine rings or oxidized amine groups .
- Lyophilization : Improve long-term stability by lyophilizing the compound with cryoprotectants (e.g., trehalose) .
- Protective functionalization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the pyrimidine ring to reduce hydrolysis susceptibility .
Advanced: How can computational modeling optimize reaction conditions for scale-up?
Answer:
- Process simulation : Use COMSOL Multiphysics to model heat transfer and mixing efficiency in batch reactors, minimizing hotspots that degrade the product .
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables (e.g., temperature, catalyst loading) for maximum yield .
- Machine learning : Train models on historical reaction data to predict optimal solvent systems (e.g., DMF vs. THF) for coupling reactions .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Orthogonal assays : Cross-validate results using independent methods (e.g., SPR for binding affinity vs. cellular viability assays) .
- Batch variability analysis : Characterize impurities in different synthetic batches via LC-MS to rule out confounding effects .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or protocol-dependent biases .
Advanced: What crystallographic techniques elucidate conformational flexibility?
Answer:
- Single-crystal X-ray diffraction : Resolve bond angles and torsional strains in the tetramethyl-diamine chain (e.g., N1—C2C—C3C angles ~114.6°) .
- Variable-temperature XRD : Analyze thermal motion parameters to assess flexibility of the thienopyrimidine-diamine linkage .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing crystal packing .
Advanced: How to optimize membrane separation for purification?
Answer:
- Nanofiltration membranes : Use polyamide-based membranes with MWCO 300–500 Da to remove unreacted intermediates .
- Countercurrent chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
Advanced: What in vitro models are suitable for evaluating pharmacological potential?
Answer:
- Kinase inhibition assays : Test against EGFR or VEGFR2 using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity profiling : Use human hepatocyte (HepG2) and renal (HEK293) cell lines to assess organ-specific toxicity .
Advanced: How to integrate green chemistry principles into synthesis?
Answer:
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for easy recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
